molecular formula C18H20N2O4S2 B3204976 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide CAS No. 1040638-67-2

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide

Cat. No. B3204976
CAS RN: 1040638-67-2
M. Wt: 392.5 g/mol
InChI Key: MXXBEOYELOKIFR-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products . This moiety is known to have a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a five-membered heterocyclic moiety that possesses three carbon, two oxygen atoms, and two double bonds . It is also known as 1,3-dioxole .

Scientific Research Applications

Antitumor and Anticancer Research

The compound’s structural features suggest potential antitumor and anticancer activity. Researchers have investigated its effects on cancer cell lines such as HeLa, A549, and MCF-7 . Further studies could explore its mechanism of action, cellular targets, and potential synergies with existing chemotherapeutic agents.

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new drugs that overcome current public health problems .

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-11(2)7-19-17(22)6-13-8-25-18(20-13)26-9-14(21)12-3-4-15-16(5-12)24-10-23-15/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXBEOYELOKIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Reactant of Route 4
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide

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